molecular formula C18H14ClN3O4 B2655080 N-(4-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 863612-55-9

N-(4-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2655080
CAS No.: 863612-55-9
M. Wt: 371.78
InChI Key: DCBRZZAIMOAYHQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a tetrahydropyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with 3-methoxybenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized with urea under acidic conditions to form the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the tetrahydropyrimidine ring can be reduced to form alcohols.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl groups can produce alcohol derivatives .

Scientific Research Applications

N-(4-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • N-(4-bromophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Uniqueness

N-(4-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to the presence of both a chlorophenyl and a methoxyphenyl group, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance its potential as an enzyme inhibitor and its therapeutic effects compared to similar compounds .

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4/c1-26-14-4-2-3-13(9-14)22-17(24)15(10-20-18(22)25)16(23)21-12-7-5-11(19)6-8-12/h2-10H,1H3,(H,20,25)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBRZZAIMOAYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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